
2-(7-Méthoxy-3,4-dihydronaphthalen-1-yl)acétonitrile
Vue d'ensemble
Description
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile is a chemical compound with potential applications in various fields of chemistry. The molecular structure, synthesis methods, chemical reactions, and properties are of significant interest for research and development in organic chemistry.
Synthesis Analysis
The synthesis of 7-methoxy-naphthalen-1-yl-acetonitrile, a related compound, involves using 7-methoxy tetralone as a raw material. It undergoes addition with LiCH2CN, dehydrogenation with DDQ, and dehydration with TsOH·H2O, resulting in a total yield of 57% and a purity of 98% (Zhou Min, 2012).
Molecular Structure Analysis
The crystal structure of a perimidine derivative, closely related to the compound , shows interesting conformational details. In this structure, the naphthalene ring system and the methoxyphenyl ring are almost perpendicular to each other, indicating potential steric hindrance and influence on chemical reactivity (Manimekalai et al., 2014).
Chemical Reactions and Properties
- Acid-catalyzed solvolytic elimination (aromatization) of allylic ethers and alcohols involving similar compounds indicates a preference for elimination reactions over nucleophilic substitution (Jia & Thibblin, 2001).
- Ring contraction of 1,2-dihydronaphthalenes, which are structurally related to the compound, can be promoted by thallium(III) in acetonitrile, leading to the formation of indanes (Ferraz et al., 2009).
Physical Properties Analysis
The physical properties of compounds in this class, like crystallization behavior and molecular orientations, are crucial for understanding their chemical behavior and potential applications. However, specific data on the physical properties of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile are not detailed in the available research.
Chemical Properties Analysis
- Enantioselective electrochemical oxidation of enol acetates, closely related to this compound, shows significant potential for stereochemical control in synthetic processes (Maekawa et al., 2003).
- The molecular diversity observed in the cyclization reaction of methyleneoxindoles with related compounds indicates a wide range of potential reactivities and product formations (Lu et al., 2016).
Applications De Recherche Scientifique
Analyse de la structure cristalline
Le composé a été utilisé dans l'étude des structures cristallines. Par exemple, une étude a rapporté la structure cristalline d'un composé étroitement lié, à savoir la (E)-7-méthoxy-2-(4-morpholinobenzylidène)-3,4-dihydronaphthalen-1(2H)-one .
Synthèse de benzène substitué
Le composé a été utilisé dans la synthèse de benzène substitué. Ceci a été réalisé avec de l'anhydride succinique à l'aide de la réaction de Friedel-Crafts, de l'hydrate d'hydrazine de remise en état et de la condensation de déshydratation .
Inhibiteur des enzymes monoamine oxydase
En tant qu'analogue de la chalcone, le composé s'est avéré agir comme un puissant inhibiteur des enzymes monoamine oxydase .
Propriétés antioxydantes
Certains dérivés de type chalcone contenant de la 6-méthoxy-3,4-dihydronaphthalenone, qui est structurellement similaire au composé en question, se sont avérés posséder des propriétés antioxydantes potentielles .
Activités anti-inflammatoires et antitumorales
Les dérivés de 3,4-dihydronaphthalen-1(2H)-one (DHN), qui comprennent le composé, ont été étudiés pour leurs activités antitumorales et anti-inflammatoires. Ils ont été développés comme médicaments anti-inflammatoires pour stabiliser les mastocytes .
Traitement des maladies de la peau et des cancers
Le composé a été étudié comme un nouveau modificateur des réponses allergiques et inflammatoires pour le traitement des maladies de la peau et des cancers .
Mécanisme D'action
While the specific mechanism of action for “2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile” is not clear, it’s known that various tetralone-based derivatives have shown significant inhibitory activity towards different types of cancer disease . They displayed highly significant cytotoxic activity against MCF-7 human cancer cells (breast cancer) .
Propriétés
IUPAC Name |
2-(7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJHVZKRAOYORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC=C2CC#N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461218 | |
| Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861960-34-1 | |
| Record name | 3,4-Dihydro-7-methoxy-1-naphthaleneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861960-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

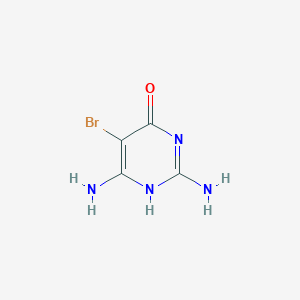
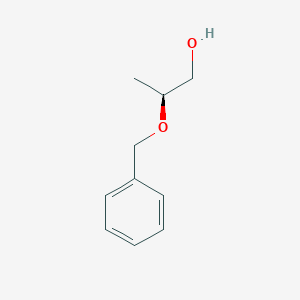
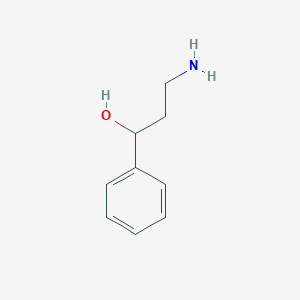
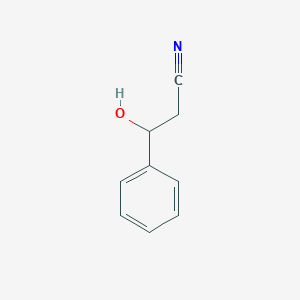
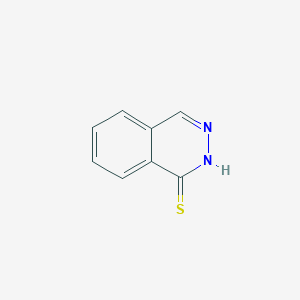

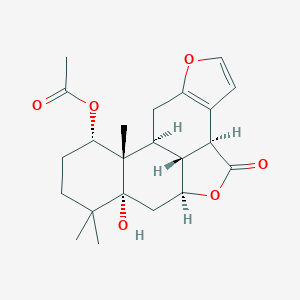
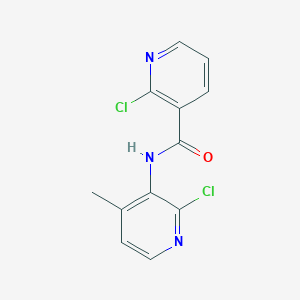
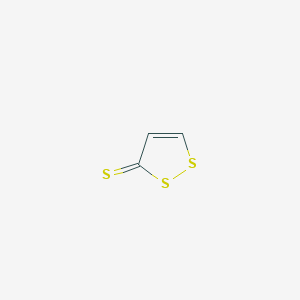
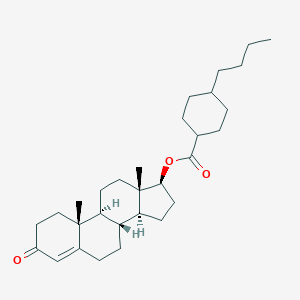
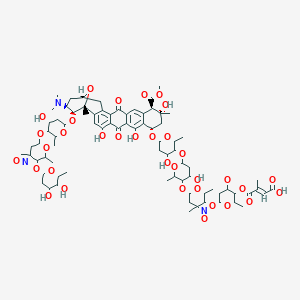
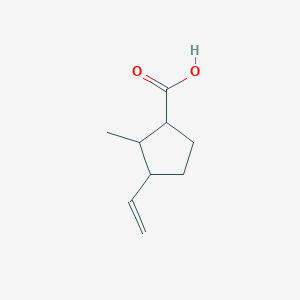
![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)
